4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinoline-3-carboxamide
CAS No.: 331260-19-6
Cat. No.: VC5642638
Molecular Formula: C20H18N2O4
Molecular Weight: 350.374
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 331260-19-6 |
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Molecular Formula | C20H18N2O4 |
Molecular Weight | 350.374 |
IUPAC Name | 4-hydroxy-N-(3-methoxyphenyl)-2-oxo-1-prop-2-enylquinoline-3-carboxamide |
Standard InChI | InChI=1S/C20H18N2O4/c1-3-11-22-16-10-5-4-9-15(16)18(23)17(20(22)25)19(24)21-13-7-6-8-14(12-13)26-2/h3-10,12,23H,1,11H2,2H3,(H,21,24) |
Standard InChI Key | MSVMJQMDODRGJP-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1)NC(=O)C2=C(C3=CC=CC=C3N(C2=O)CC=C)O |
Introduction
Structural and Molecular Characteristics
The compound’s IUPAC name reflects its substitution pattern:
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Quinoline core: A bicyclic structure with nitrogen at position 1 and oxygen at position 2 (2-oxo).
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Substituents:
Molecular Formula:
Molecular Weight: 355.36 g/mol .
Table 1: Key Physicochemical Properties
Synthesis and Chemical Reactivity
Synthetic Routes
The compound is synthesized via multi-step protocols common to quinoline derivatives:
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Quinoline Core Formation: Gould-Jacobs cyclization of anthranilic acid derivatives with malonates under high-temperature conditions .
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N-Alkylation: Introduction of the allyl group using allyl bromide in the presence of NaH/DMF .
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Carboxamide Coupling: Reaction of 4-hydroxy-2-oxoquinoline-3-carboxylic acid with 3-methoxyaniline using coupling agents (e.g., HOBt/DCC) .
Example Synthesis (Analog):
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Intermediate: Methyl 1-allyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (yield: 35–77%) .
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Final Step: Hydrazinolysis or aminolysis to form the carboxamide .
Reactivity and Stability
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The allyl group participates in electrophilic additions (e.g., bromination).
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The 4-hydroxy group undergoes methylation or acetylation under standard conditions .
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Stability: Degrades under strong acidic/basic conditions; sensitive to UV light .
Biological Activities and Mechanisms
Analgesic Properties
Quinoline-3-carboxamides demonstrate opioid receptor modulation and prolong analgesic effects in murine models . For example:
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N-(3-Pyridylmethyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide showed 80% pain reduction at 10 mg/kg .
Antibacterial Activity
While direct data are lacking, related carboxamides exhibit moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL) .
Table 2: Biological Activity of Structural Analogs
Computational and Structural Insights
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DFT Studies: Analogous quinoline derivatives exhibit frontier molecular orbital (FMO) gaps of 4.5–5.2 eV, correlating with chemical reactivity .
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Molecular Docking: Carboxamide derivatives show strong binding to MD2 (myeloid differentiation factor 2; ΔG: −8.2 kcal/mol), a TLR4 co-receptor .
Applications and Future Directions
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